2-(1H-benzimidazol-2-ylsulfanyl)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a benzimidazole moiety linked to an imidazolidinyl group through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these steps include sulfur-containing compounds, imidazolidinones, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole or imidazolidinyl groups.
Substitution: Various nucleophiles can substitute the sulfanyl group or other reactive sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N,N-diethylethanamine
- 2-{[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]sulfanyl}-1H-benzimidazole
- 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide
Uniqueness
What sets 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C19H20N4O3S2 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C19H20N4O3S2/c1-14-6-8-15(9-7-14)28(25,26)23-11-10-22(13-23)18(24)12-27-19-20-16-4-2-3-5-17(16)21-19/h2-9H,10-13H2,1H3,(H,20,21) |
InChI Key |
NJBQHONUKSWQFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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